2-Fluorobenzoyl chloride (CAS 393-52-2) is a highly reactive, ortho-fluorinated acyl halide widely procured as a critical building block in pharmaceutical and agrochemical synthesis. Functioning as a potent electrophile, the compound is characterized by the strong electron-withdrawing inductive effect of the fluorine atom at the 2-position, which significantly enhances the reactivity of the carbonyl carbon toward nucleophilic attack [1]. As a clear, moisture-sensitive liquid at room temperature, it is utilized to introduce the 2-fluorobenzoyl moiety into complex active pharmaceutical ingredients (APIs), serving both as a permanent structural feature for modulating lipophilicity and as a highly efficient, base-labile protecting group . Its distinct kinetic profile makes it a superior choice for acylating sterically hindered amines and alcohols in commercial manufacturing workflows.
Substituting 2-fluorobenzoyl chloride with the unsubstituted benzoyl chloride or the para-isomer (4-fluorobenzoyl chloride) frequently leads to process failures in advanced synthesis. The absence of the ortho-fluoro group in standard benzoyl chloride results in significantly slower base-catalyzed deprotection rates, which can cause up to 80% product loss via β-elimination when used as a protecting group for sensitive carbohydrates [1]. Furthermore, unlike 4-fluorobenzoyl chloride, which has a melting point of 10–12 °C and risks crystallizing in unheated feed lines during winter or cool-room processing, 2-fluorobenzoyl chloride remains a liquid down to 4 °C, ensuring uninterrupted flow in automated liquid dispensing systems . Attempting to use alternative electron-deficient aroyl chlorides often requires harsher coupling conditions or results in incomplete conversions when reacting with sterically demanding substrates.
In the synthesis of base-sensitive glycopeptides, the use of 2-fluorobenzoyl chloride as a hydroxyl protecting group offers superior deprotection kinetics compared to unsubstituted benzoyl chloride. The strong electron-withdrawing inductive effect of the ortho-fluorine atom increases the electrophilicity of the ester carbonyl, accelerating base-catalyzed methanolysis and preventing degradation [1].
| Evidence Dimension | Product loss via β-elimination during base-catalyzed deprotection |
| Target Compound Data | Rapid cleavage prevents major β-elimination side reactions |
| Comparator Or Baseline | Benzoyl chloride (~80% β-elimination product loss) |
| Quantified Difference | 2-Fluorobenzoyl derivatives deprotect significantly faster, rescuing product yields compared to the 80% loss seen with standard benzoyl groups |
| Conditions | Methanolic sodium methoxide (6 mM) deprotection of glycopeptides |
Enables the protection of highly base-sensitive intermediates where standard benzoyl chloride would lead to severe product degradation during the deprotection step.
2-Fluorobenzoyl chloride demonstrates exceptional reactivity in palladium-catalyzed cross-coupling esterifications with sterically hindered secondary alcohols, such as cholesterol. Under microwave irradiation, 2-fluorobenzoyl chloride achieves complete conversion, outperforming other substituted aroyl chlorides[1].
| Evidence Dimension | Reaction yield for cholesterol esterification |
| Target Compound Data | 100% yield |
| Comparator Or Baseline | 4-Nitrobenzoyl chloride (71% yield) and 4-Trifluoromethoxybenzoyl chloride (76% yield) |
| Quantified Difference | 24% to 29% absolute yield increase over competing electron-deficient aroyl chlorides |
| Conditions | Palladium-catalyzed cross-coupling, microwave irradiation at 100 °C for 2 hours |
Maximizes throughput and minimizes unreacted starting material when acylating complex, sterically demanding API precursors.
Despite the ortho-substitution, 2-fluorobenzoyl chloride efficiently acylates highly sterically hindered secondary amines without requiring harsh conditions. In the synthesis of N,N-diisopropylbenzamides, 2-fluorobenzoyl chloride reacts with diisopropylamine at room temperature to deliver near-quantitative yields [1].
| Evidence Dimension | Amidation yield with diisopropylamine |
| Target Compound Data | 94% isolated yield |
| Comparator Or Baseline | Standard amidation protocols (often require elevated temperatures for ortho-substituted analogs) |
| Quantified Difference | Achieves >90% yield at ambient temperature within 3 hours |
| Conditions | Dichloromethane solvent, triethylamine base, room temperature, 3 hours |
Ensures high process reproducibility and yield when synthesizing sterically congested amide APIs or directing groups.
2-Fluorobenzoyl chloride is a liquid at standard room temperature and remains fluid down to 4 °C, which simplifies continuous flow synthesis and automated liquid dispensing compared to its para-substituted isomer, which can solidify in cool environments .
| Evidence Dimension | Melting point / Physical state |
| Target Compound Data | 4 °C (Liquid at standard ambient temperatures) |
| Comparator Or Baseline | 4-Fluorobenzoyl chloride (10–12 °C) |
| Quantified Difference | 6 to 8 °C lower melting point, preventing crystallization in standard 10 °C process environments |
| Conditions | Standard atmospheric pressure handling and storage |
Eliminates the need for heated feed lines or pre-melting steps in automated manufacturing, reducing process complexity and preventing line blockages.
Due to its accelerated base-catalyzed cleavage kinetics, 2-fluorobenzoyl chloride is the optimal protecting group reagent for highly sensitive O-linked carbohydrates. It allows for rapid deprotection under mild methanolic sodium methoxide conditions, effectively suppressing the β-elimination side reactions that destroy yields when standard benzoyl chloride is used [1].
Because it remains a liquid down to 4 °C, 2-fluorobenzoyl chloride is the preferred fluorinated acylating agent for continuous flow reactors and automated dispensing systems. It eliminates the risk of feed-line crystallization associated with 4-fluorobenzoyl chloride (mp 10–12 °C), ensuring consistent stoichiometry and uninterrupted production .
The compound’s unique balance of high electrophilicity and manageable steric profile makes it ideal for acylating bulky secondary alcohols and amines. It is particularly suited for palladium-catalyzed cross-coupling esterifications of complex molecules like cholesterol, where it achieves near-quantitative yields that electron-deficient alternatives fail to reach[2].
Corrosive;Irritant